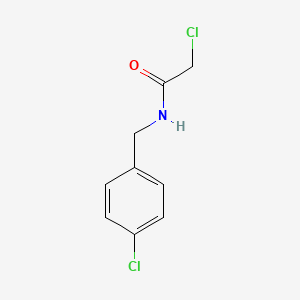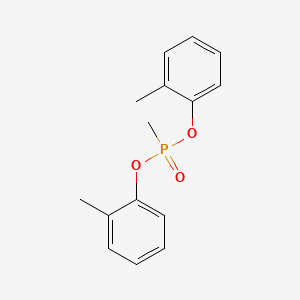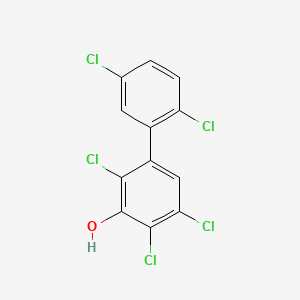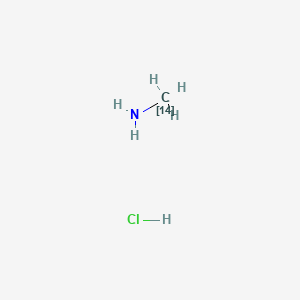![molecular formula C19H26O5 B1597357 (2-{4-メチル-2-[(2-メチルプロパノイル)オキシ]フェニル}オキシラン-2-イル)メチル 2-メチルブタノエート CAS No. 22518-07-6](/img/structure/B1597357.png)
(2-{4-メチル-2-[(2-メチルプロパノイル)オキシ]フェニル}オキシラン-2-イル)メチル 2-メチルブタノエート
概要
説明
8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol: is a chemical compound derived from the essential oils of Telekia speciosa. This compound is known for its significant antipro-liferative activity against human cancer cell lines in vitro . It is a member of the phenols and benzoate ester family and has a molecular formula of C19H26O5 with a molecular weight of 334.41 .
科学的研究の応用
Chemistry: 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol is used in chemical research to study its reactivity and potential as a precursor for synthesizing other compounds.
Biology: The compound’s antipro-liferative activity makes it a subject of interest in biological research, particularly in studying its effects on cancer cell lines .
Medicine: Due to its potential anticancer properties, this compound is being investigated for its therapeutic applications in oncology .
Industry: In the industrial sector, 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol may be used in the formulation of products derived from essential oils, such as fragrances and flavorings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol involves the extraction of essential oils from Telekia speciosa. The compound is then isolated and purified using various chromatographic techniques . The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents and reagents to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound is not extensively detailed in the literature. it is likely that large-scale extraction and purification processes are employed, similar to those used in the production of other essential oil-derived compounds. These methods may include steam distillation, solvent extraction, and chromatographic purification .
化学反応の分析
反応の種類: 8,9-エポキシ-3-イソブチリルオキシ-10-(2-メチルブタノイル)チモールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応により、この化合物のさまざまな還元型が生成されます。
置換: この化合物は置換反応を起こすことができ、官能基が他の基に置き換えられます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
置換: さまざまな求核剤と求電子剤を適切な条件下で。
生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化またはカルボキシル化された誘導体が生成される場合があり、還元によってアルコールまたはアルカンが生成される場合があります .
4. 科学研究への応用
化学: 8,9-エポキシ-3-イソブチリルオキシ-10-(2-メチルブタノイル)チモールは、化学研究において、その反応性と他の化合物を合成するための前駆体としての可能性を研究するために使用されています。
生物学: この化合物の抗増殖活性は、生物学的研究、特に癌細胞株に対する効果を研究する上で興味深い対象となっています .
医学: 抗癌特性の可能性があることから、この化合物は、腫瘍学における治療用途について調査されています .
産業: 産業部門では、8,9-エポキシ-3-イソブチリルオキシ-10-(2-メチルブタノイル)チモールは、香料や香辛料など、精油から得られる製品の配合に使用される可能性があります .
作用機序
8,9-エポキシ-3-イソブチリルオキシ-10-(2-メチルブタノイル)チモールが効果を発揮するメカニズムには、細胞増殖を調節する細胞経路との相互作用が関係しています。 この化合物は、細胞の増殖と分裂を制御する特定の分子経路を標的とし、癌細胞の増殖を阻害すると考えられています 。 正確な分子標的と経路はまだ調査中ですが、細胞周期調節とアポトーシスに関連するシグナル伝達経路のモジュール化が関与すると考えられています .
類似化合物との比較
類似化合物:
8-ヒドロキシ-9-イソブチリルオキシ-10-(2-メチルブタノイル)チモール: 精油から得られる類似の構造的特徴を持つ別の化合物です.
8,9-エポキシ-3-イソブチリルオキシ-10-(2-メチルブタノイル)チモール: 化学構造がわずかに異なる、密接に関連した化合物です.
独自性: 8,9-エポキシ-3-イソブチリルオキシ-10-(2-メチルブタノイル)チモールは、その官能基の特定の組み合わせにより、独特の化学反応性と生物活性を持つユニークな化合物です。 そのエポキシ基とエステル基は、生物学的標的との相互作用に重要な役割を果たし、研究と潜在的な治療用途に貴重な化合物となっています .
特性
IUPAC Name |
[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-6-14(5)18(21)22-10-19(11-23-19)15-8-7-13(4)9-16(15)24-17(20)12(2)3/h7-9,12,14H,6,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFONQGRSUFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1(CO1)C2=C(C=C(C=C2)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132477 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-07-6 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


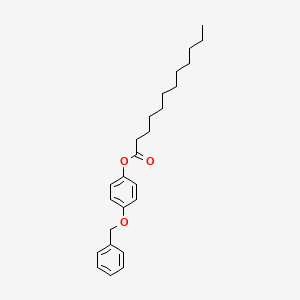

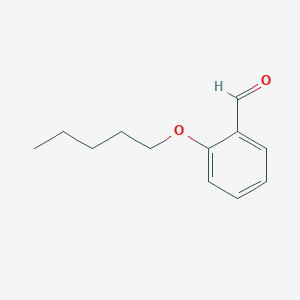

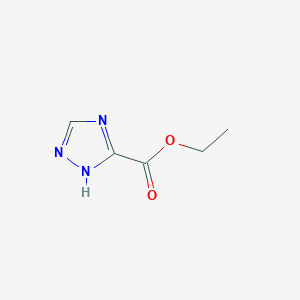
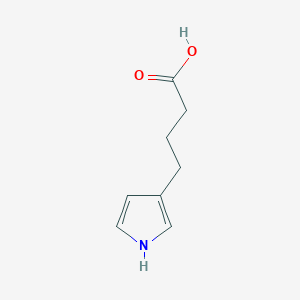
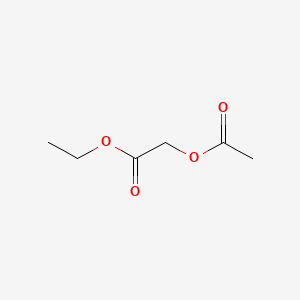
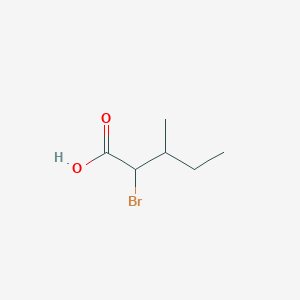
![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)
